molecular formula C132H212N42O53S4 B1496223 Tallysomycin CAS No. 67995-68-0

Tallysomycin

Cat. No.: B1496223
CAS No.: 67995-68-0
M. Wt: 3363.6 g/mol
InChI Key: HAIWEKGFOVTOQS-NMUUNWPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tallysomycin is a glycopeptide antitumor antibiotic complex structurally related to and classified as a third-generation analog of bleomycin . It was first isolated from the actinomycete strain Streptoalloteichus hindustanus . The complex comprises two major components, this compound A and B, which differ in their structure; this compound A contains an additional L-β-lysine amino acid, resulting in a longer peptide chain than this compound B . Both components share the same terminal amine moiety, spermidine . Its primary mechanism of action, characteristic of the bleomycin family, involves the induction of single-stranded and double-stranded breaks in DNA . This DNA cleavage activity is a key focus in studying the compound's antitumor properties and structure-activity relationships . This compound has demonstrated potent activity in various models, including prophage induction in lysogenic bacteria and in vivo antitumor efficacy against experimental models such as sarcoma 180 and leukemia P388 . Research into this compound has yielded biosynthetic derivatives, with this compound S10b being a prominent example. This derivative, which contains 1,4-diaminobutane as its terminal amine moiety instead of spermidine, was investigated for its favorable therapeutic indices, showing comparable antitumor activity to this compound A against some models while exhibiting lower acute, subacute, and nephrotoxic potential in preclinical studies . Modern research continues to explore the structure-activity relationship of this family of drugs through methods like engineered biosynthesis to produce novel hybrids and analogs . This product is intended for research purposes only, specifically for investigating the mechanisms of glycopeptide antibiotics, DNA cleavage processes, and novel oncological therapeutic pathways. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate;[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H112N22O27S2.C63H100N20O26S2/c1-25-39(87-55(90-53(25)75)32(19-36(73)93)82-20-31(72)54(76)103)58(106)89-41(50(33-21-79-24-83-33)113-68-52(44(97)46(99)64(110-6)118-68)114-67-48(101)51(115-69(77)109)47(100)65(111-7)117-67)60(108)84-27(3)42(95)26(2)56(104)88-40(28(4)92)59(107)91-61(116-66-45(98)43(96)38(74)29(5)112-66)49(102)63-86-35(23-120-63)62-85-34(22-119-62)57(105)81-16-10-12-30(71)18-37(94)80-17-11-15-78-14-9-8-13-70;1-21-33(79-49(82-47(21)68)27(15-31(66)85)74-16-26(65)48(69)94)52(97)81-35(44(28-17-72-20-75-28)104-62-46(38(88)40(90)58(101-6)109-62)105-61-42(92)45(106-63(70)100)41(91)59(102-7)108-61)54(99)76-23(3)36(86)22(2)50(95)80-34(24(4)84)53(98)83-55(107-60-39(89)37(87)32(67)25(5)103-60)43(93)57-78-30(19-111-57)56-77-29(18-110-56)51(96)73-14-10-13-71-12-9-8-11-64/h21-24,26-32,38,40-52,61,64-68,78,82,92,95-102H,8-20,70-72,74H2,1-7H3,(H2,73,93)(H2,76,103)(H2,77,109)(H,79,83)(H,80,94)(H,81,105)(H,84,108)(H,88,104)(H,89,106)(H,91,107)(H2,75,87,90);17-20,22-27,32,34-46,55,58-62,71,74,84,86-93H,8-16,64-65,67H2,1-7H3,(H2,66,85)(H2,69,94)(H2,70,100)(H,72,75)(H,73,96)(H,76,99)(H,80,95)(H,81,97)(H,83,98)(H2,68,79,82)/t26-,27+,28-,29-,30?,31-,32-,38+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49?,50-,51+,52+,61?,64-,65+,66?,67+,68-;22-,23+,24-,25-,26-,27-,32+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43?,44-,45+,46+,55?,58-,59+,60?,61+,62-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIWEKGFOVTOQS-NMUUNWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N.CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H](C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)OC)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N.C[C@H]1[C@H]([C@H]([C@H](C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)OC)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H212N42O53S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67995-68-0
Record name Tallysomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Tallysomycin (TLM) is a notable member of the bleomycin family of antitumor antibiotics, characterized by its unique structural and functional properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cancer types, and comparative analysis with related compounds.

Overview of this compound

This compound is produced by the bacterium Streptoalloteichus hindustanus and exhibits significant antitumor activity. It is structurally related to bleomycin and zorbamycin, sharing common features that contribute to its biological effects. Recent studies have focused on its biosynthetic pathways, structure-activity relationships (SAR), and potential therapeutic applications.

This compound exerts its antitumor effects primarily through the induction of DNA strand breaks. The compound interacts with DNA in a manner similar to bleomycin, leading to oxidative damage and subsequent apoptosis in cancer cells. The presence of specific moieties within the molecule plays a crucial role in modulating its activity.

Key Findings on Mechanism

  • DNA Cleavage : this compound has demonstrated effective DNA cleavage capabilities, with studies showing that modifications to its structure can enhance this activity. For instance, the 6′-deoxy-TLM analog exhibited improved DNA cleavage compared to its parent compound .
  • Comparative Efficacy : In comparative studies, this compound A was found to have superior activity against sarcoma 180 cells compared to this compound S10b, although both were less effective against leukemia P388 cells .

Biological Activity Data

The following table summarizes the biological activities of different this compound derivatives:

Compound Cell Line IC50 (µM) Notes
This compound ASarcoma 1800.74High efficacy against solid tumors
This compound S10bSarcoma 180ComparableLower toxicity than this compound A
6′-deoxy-Tallysomycin H-1Plasmid DNA0.47Enhanced DNA cleavage activity
Bleomycin A2Various0.47Standard for comparison in antitumor activity

Case Studies and Research Findings

Several case studies have highlighted the clinical potential of this compound in cancer therapy:

  • Case Study on Antitumor Efficacy : Research indicated that this compound S10b was less toxic than this compound A while maintaining comparable efficacy against certain tumor models. This finding suggests a promising avenue for developing less toxic chemotherapeutic agents .
  • Biosynthetic Pathway Analysis : Studies on the biosynthetic gene clusters for this compound revealed insights into its production and modifications that could enhance its therapeutic profile. Genetic manipulation within Streptoalloteichus hindustanus has led to the creation of novel analogs with improved bioactivities .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have demonstrated that alterations in its disaccharide moiety can significantly affect its biological activities, particularly in terms of DNA interaction and cleavage efficiency .

Comparison with Similar Compounds

Comparison with Bleomycin and Other Analogs

Structural and Mechanistic Differences

Feature Tallysomycin Bleomycin Zorbamycin
Core Structure Glycopeptide with bithiazole, disaccharide, and metal-binding domains Similar glycopeptide backbone but lacks 4-amino-4,6-dideoxy-L-talose sugar Shares bleomycin-like structure with distinct terminal amine modifications
Sugar Moieties Contains 4-amino-4,6-dideoxy-L-talose Contains L-gulose and 3-O-carbamoyl-D-mannose Similar to bleomycin but with unique terminal amine
Metal Binding Zn(II) coordination involves primary/secondary amines and pyrimidine rings Fe(II) binding critical for DNA cleavage Likely shares bleomycin-like metal coordination
Resistance Mechanisms Acetylated by TlmB Acetylated by BlmB Resistance mechanisms not fully characterized

Mechanistic Insights :

  • Both this compound and bleomycin induce DNA strand breaks via metal-dependent oxidative cleavage. However, this compound’s additional sugar moiety may enhance DNA intercalation or alter sequence specificity .

Preclinical and Clinical Efficacy

Antitumor Activity
  • This compound S10b: A biosynthetic derivative of this compound B, where 1,4-diaminobutane replaces spermine. It showed activity against sarcoma 180 comparable to this compound A but weaker efficacy against leukemia P388 .

Clinical Trials :

Compound Trial Phase Cancer Type Response Rate Key Findings
This compound S10b II Head/Neck, Colorectal 0% objective response; 25% stable disease Limited efficacy but stable disease in 15–22 weeks. Toxicity akin to bleomycin.
Bleomycin N/A Lymphomas, Germ Cell 60–80% remission High efficacy but dose-limited by pulmonary fibrosis.

Toxicity Profiles

Toxicity This compound S10b Bleomycin
Pulmonary Lower incidence in preclinical models ; 10–20% in human trials 10–20% incidence; cumulative dose-dependent fibrosis
Renal Reduced nephrotoxicity in rats vs. This compound A Rare renal toxicity
Cutaneous Skin hyperpigmentation, lesions (15–20% of patients) Dermatological reactions in 30–50% of patients
Other Mild fever, transient creatinine elevation Mucositis, Raynaud’s phenomenon

Preparation Methods

Microbial Fermentation of Streptoalloteichus hindustanus

The primary method of tallysomycin preparation is microbial fermentation using Streptoalloteichus hindustanus strains, particularly strain E 465-94 (ATCC 31158) or its mutants. The process involves cultivating these strains in an aqueous nutrient medium containing:

  • Carbon sources: glucose, ribose, galactose, fructose, mannose, sucrose, lactose, soluble starch, or glycerol.
  • Nitrogen sources: fish meal, soybean meal, cottonseed meal, corn steep liquor, peptones, meat extract, peanut flour, yeast extract, or ammonium salts.
  • Inorganic salts: sodium chloride, potassium chloride, magnesium sulfate, calcium carbonate, phosphates.
  • Trace elements: copper, manganese, iron, zinc, either added or as impurities.

The fermentation is typically carried out under aerobic conditions with controlled temperature and agitation to optimize yield.

Large-scale fermentation protocol example:

Parameter Condition
Seed culture volume 50 ml
Production medium volume 500 ml in 2-liter flasks
Temperature 28 °C
Agitation speed 250 rpm
Duration 7 days

After fermentation, the culture broth is processed for this compound isolation.

Isolation and Purification Techniques

Post-fermentation, this compound is isolated from the culture broth through a series of chromatographic and adsorption steps:

  • Centrifugation to separate cells.
  • pH adjustment of supernatant to neutral (pH 7.0).
  • Adsorption on Amberlite FPC3500(H) resin followed by washing and elution with ammonium acetate solution.
  • Further adsorption on Diaion HP-20 resin, column packing, washing, and elution with methanol.
  • Concentration of methanol eluate under reduced pressure to yield crude extract.
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis for detection and purity assessment.

This method provides a copper-complexed this compound which can be converted to copper-free forms if necessary.

Semibiosynthetic Derivatization via Precursor Amine-fed Fermentation

A significant advancement in this compound preparation is the generation of semibiosynthetic derivatives by feeding precursor amine compounds into the fermentation medium. This process modifies the terminal amine moiety of this compound A and B, producing derivatives with potentially enhanced antimicrobial and antitumor properties.

Key aspects:

  • Precursor amines are added as free bases or acid salts in neutralized aqueous solutions.
  • Incorporation occurs during fermentation, yielding new this compound derivatives.
  • Isolation follows conventional chromatographic procedures, including ion-exchange chromatography on modified dextran derivatives (e.g., CM-SEPHADEX C-25).
  • Purification steps include elution with ammonium formate solutions, activated carbon adsorption, and lyophilization.
  • The derivatives can exist as copper-complexed or copper-free forms.

Examples of precursor amine modifications include:

Precursor Amine Structure Resulting this compound Derivative Feature
--NH--(CH₂)₃--NH₂ Aminopropyl terminal side chain
--NH--(CH₂)₃--S⁺(CH₃)₂ Sulfonium-containing side chain
--NH--(CH₂)₃--NH--CH₂CH₂OH Hydroxyethyl-substituted amine side chain
--NH--(CH₂)₃--N(CH₂CH₂OH)₂ Di-hydroxyethyl-substituted amine side chain
--NH--(CH₂)₄--NH₂ Extended aminobutyl side chain
--NH--(CH₂)₃--NH--CH₃ Methyl-substituted amine side chain

This approach allows tailoring of this compound's biological activity and toxicity profile.

Biosynthetic Engineering and Combinatorial Biosynthesis

Recent research has utilized genetic engineering to modify the biosynthetic gene clusters of this compound and related bleomycin family members to produce novel analogs with altered sugar moieties and aglycone structures.

  • Cloning and heterologous expression of genes such as zbmGL from zorbamycin biosynthesis into S. hindustanus mutants result in hybrid metabolites like 6′-deoxy-TLM H-1.
  • These engineered strains produce this compound analogs with modified disaccharide moieties, which influence DNA cleavage activity and anticancer potential.
  • Scale-up fermentation of recombinant strains enables production of these novel compounds in quantities sufficient for detailed structure-activity relationship (SAR) studies and potential drug development.

Example of engineered fermentation conditions:

Parameter Condition
Seed culture volume 50 ml
Production medium volume 500 ml in 2-liter flasks
Temperature 28 °C
Agitation speed 250 rpm
Duration 7 days
Recombinant strain S. hindustanus SB8007 (Δ tlmH mutant with zbmGL)

Isolation follows similar resin adsorption and HPLC-MS protocols as wild-type fermentation.

Summary Table of Preparation Methods

Method Description Key Advantages References
Microbial fermentation Cultivation of S. hindustanus in nutrient media Natural production, scalable
Semibiosynthetic precursor feeding Addition of precursor amines during fermentation Structural modification, enhanced activity
Biosynthetic gene cluster engineering Genetic modification to produce novel analogs Tailored chemical diversity, SAR studies
Isolation & purification Resin adsorption, chromatography, HPLC-MS analysis High purity, copper complex or free forms

Research Findings and Analytical Techniques

  • DNA cleavage assays demonstrate that modifications in the sugar moiety or terminal amine affect the biological activity of this compound analogs.
  • HPLC-MS with solvent gradients (water with 0.1% formic acid and methanol with 0.1% formic acid) is standard for analyzing fermentation products.
  • Copper-free forms are prepared from copper-complexed tallysomycins by established protocols to facilitate biological testing.
  • The combination of fermentation, precursor feeding, and genetic engineering enables a versatile platform for generating this compound derivatives with potential clinical applications.

Q & A

Basic: What are the established protocols for characterizing Tallysomycin's structural integrity in new formulations?

Answer: Characterization involves nuclear magnetic resonance (NMR) spectroscopy for molecular confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel formulations, comparative stability studies under varying pH/temperature conditions are critical. Ensure adherence to guidelines requiring detailed experimental procedures in supplementary materials to enable replication .

Basic: How do researchers validate this compound's antimicrobial activity against standard bacterial strains?

Answer: Use Clinical and Laboratory Standards Institute (CLSI) protocols:

  • Minimum Inhibitory Concentration (MIC): Broth microdilution with standardized bacterial inocula (1–5 × 10⁵ CFU/mL).
  • Quality Controls: Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and validate results across ≥3 independent replicates. Document strain sources and growth conditions to ensure reproducibility .

Advanced: What experimental strategies resolve contradictions between in vitro cytotoxicity and in vivo therapeutic indices of this compound?

Answer:

  • Mechanistic Assays: Compare apoptosis pathways (e.g., caspase activation) in immortalized vs. primary cells.
  • Pharmacokinetic Profiling: Measure tissue-specific drug accumulation using LC-MS/MS.
  • Statistical Reconciliation: Apply multivariate regression to identify confounding variables (e.g., serum protein binding in vitro). Replicate studies across multiple models to isolate context-dependent effects .

Advanced: How can pharmacokinetic modeling optimize this compound dosing in multidrug-resistant infections?

Answer: Use non-compartmental analysis (NCA) for AUC/MIC ratios and transition to physiologically based pharmacokinetic (PBPK) models for tissue penetration predictions. Incorporate Monte Carlo simulations to account for interpatient variability in renal/hepatic function. Validate against clinical isolates with defined resistance genotypes .

Basic: What criteria define appropriate control groups in this compound efficacy studies?

Answer: Controls must include:

  • Positive Controls: Standard antibiotics (e.g., vancomycin for Gram-positive infections).
  • Vehicle Controls: Account for formulation excipients.
  • Sham Groups: For in vivo studies (e.g., saline injections).
    Randomization and blinding are mandatory to minimize bias, with sample sizes justified by power analysis .

Advanced: What computational approaches predict this compound's interaction with novel bacterial targets?

Answer: Molecular docking (AutoDock Vina) against homology-modeled proteins (e.g., RNA polymerase β-subunit) and molecular dynamics simulations (AMBER/GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) for kinetic binding data (ka/kd). Cross-reference with transcriptomic data to prioritize targets .

Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Answer: Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀. For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction). Open-source tools like R/drc or GraphPad Prism are recommended .

Advanced: How do researchers address batch-to-batch variability in this compound production affecting experimental reproducibility?

Answer: Implement Quality by Design (QbD) principles:

  • Critical Quality Attributes (CQAs): Monitor via HPLC purity, endotoxin levels.
  • Process Controls: Standardize fermentation conditions (pH, temperature) and purification steps.
  • Interbatch Calibration: Normalize bioactivity data using internal reference standards. Publish raw batch data in supplementary materials .

Basic: What ethical considerations govern this compound research involving animal models?

Answer: Follow ARRIVE 2.0 guidelines:

  • 3Rs Principle: Replacement, Reduction, Refinement.
  • IACUC Approval: Justify species selection (e.g., murine neutropenic thigh model) and humane endpoints (e.g., maximum tumor size). Report anesthesia/analgesia protocols and euthanasia methods .

Advanced: What multi-omics strategies elucidate this compound's impact on host-microbe interactions beyond direct antimicrobial effects?

Answer: Integrate:

  • Metagenomics: 16S rRNA sequencing to assess gut microbiota shifts.
  • Transcriptomics: Host RNA-seq to identify immunomodulatory pathways (e.g., NF-κB).
  • Metabolomics: LC-MS to quantify microbial metabolites (e.g., short-chain fatty acids). Use pathway enrichment tools (DAVID, MetaboAnalyst) for cross-omics validation .

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